2,5-difluoro-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
2,5-Difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonamide group, which is known for its role in pharmaceuticals, and a pyridazine ring, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Group: The piperidine group can be introduced via a nucleophilic substitution reaction, where the pyridazine intermediate reacts with 4-methylpiperidine.
Coupling with the Phenyl Ring: The phenyl ring with the sulfonamide group can be coupled to the pyridazine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
2,5-Difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridazine ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzenesulfonamide: Lacks the pyridazine and piperidine groups, making it less complex and potentially less bioactive.
N-{4-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide: Similar structure but without the fluorine atoms, which may affect its reactivity and biological activity.
Uniqueness
2,5-Difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is unique due to the presence of both fluorine atoms and the pyridazine ring, which can enhance its binding affinity and specificity for certain biological targets. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H22F2N4O2S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
2,5-difluoro-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H22F2N4O2S/c1-15-10-12-28(13-11-15)22-9-8-20(25-26-22)16-2-5-18(6-3-16)27-31(29,30)21-14-17(23)4-7-19(21)24/h2-9,14-15,27H,10-13H2,1H3 |
InChI Key |
XQFRXUHGBBTRRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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